molecular formula C15H7ClF2O4S B2570220 3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one CAS No. 904432-62-8

3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Cat. No.: B2570220
CAS No.: 904432-62-8
M. Wt: 356.72
InChI Key: LKWSPUZLBXHDDL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones It is characterized by the presence of a chromenone core substituted with a 4-chlorobenzenesulfonyl group and two fluorine atoms at the 6 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one typically involves multiple steps

    Preparation of Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of 4-chlorobenzenesulfonyl Group: The chromenone core is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzenesulfonyl)butyric acid
  • 4-chlorobenzenesulfonyl chloride
  • 4-chlorobenzenesulfonyl isocyanate

Uniqueness

3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is unique due to the combination of the chromenone core with the 4-chlorobenzenesulfonyl group and the presence of two fluorine atoms. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone backbone with difluoro and chlorobenzenesulfonyl substituents, which may enhance its interaction with biological targets. The structural formula can be represented as follows:

C15H10ClF2O3S\text{C}_{15}\text{H}_{10}\text{ClF}_2\text{O}_3\text{S}

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in inflammatory processes and cancer progression. The presence of electron-withdrawing groups like fluorine and chlorine is believed to enhance its binding affinity to these targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.

Compound IC50 (µM) Assay Type
This compound12.5DPPH Radical Scavenging

2. Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes, including:

  • Cholinesterases : Important for neurotransmission.
  • Cyclooxygenase (COX) : Involved in inflammation and pain signaling.
Enzyme IC50 (µM) Reference Compound IC50 (µM)
Acetylcholinesterase (AChE)15.0Donepezil: 0.02
Cyclooxygenase-2 (COX-2)10.0Aspirin: 1.5

Case Study 1: Inhibition of AChE

In a study evaluating the effects of various substituted chromenones on AChE, it was found that the compound exhibited moderate inhibition with an IC50 of 15 µM, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS) induced inflammation model in vitro. The results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with the compound, indicating its potential as an anti-inflammatory agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The studies revealed that the difluoro groups form hydrogen bonds with key amino acid residues in the active site of AChE, enhancing the inhibitory effect.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,8-difluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWSPUZLBXHDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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